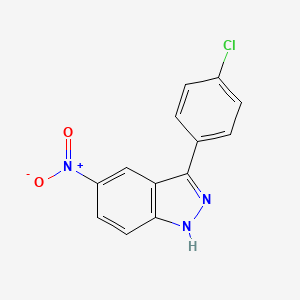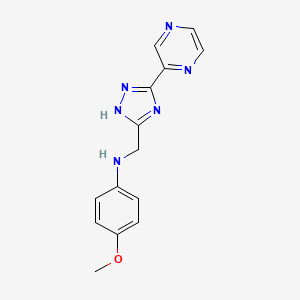
4-Methoxy-N-((5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-N-((5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methyl)aniline is a complex organic compound that features a methoxy group, a pyrazinyl group, and a triazolyl group attached to an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-((5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methyl)aniline typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a nitrile compound under acidic or basic conditions.
Attachment of the Pyrazinyl Group: The pyrazinyl group can be introduced through a nucleophilic substitution reaction, where a pyrazine derivative reacts with a suitable leaving group on the triazole ring.
Introduction of the Methoxy Group: The methoxy group is typically introduced via methylation of a hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base.
Formation of the Aniline Derivative: The final step involves the coupling of the triazole-pyrazine intermediate with an aniline derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-N-((5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) on the aniline moiety can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrogen atoms on the aniline ring can be substituted with various functional groups through electrophilic aromatic substitution reactions using reagents like halogens, sulfonyl chlorides, or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), sulfonyl chlorides, alkyl halides, and Lewis acids as catalysts.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated, sulfonated, or alkylated derivatives.
Aplicaciones Científicas De Investigación
4-Methoxy-N-((5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methyl)aniline has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological processes involving the triazole or pyrazine moieties.
Industrial Applications: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-N-((5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methyl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The pyrazinyl and triazolyl groups can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxy-N-((5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)methyl)aniline
- 4-Methoxy-N-((5-(quinolin-2-yl)-1H-1,2,4-triazol-3-yl)methyl)aniline
- 4-Methoxy-N-((5-(pyrimidin-2-yl)-1H-1,2,4-triazol-3-yl)methyl)aniline
Uniqueness
4-Methoxy-N-((5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methyl)aniline is unique due to the presence of the pyrazinyl group, which can confer distinct electronic and steric properties compared to other similar compounds. This uniqueness can result in different biological activities and chemical reactivities, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H14N6O |
|---|---|
Peso molecular |
282.30 g/mol |
Nombre IUPAC |
4-methoxy-N-[(3-pyrazin-2-yl-1H-1,2,4-triazol-5-yl)methyl]aniline |
InChI |
InChI=1S/C14H14N6O/c1-21-11-4-2-10(3-5-11)17-9-13-18-14(20-19-13)12-8-15-6-7-16-12/h2-8,17H,9H2,1H3,(H,18,19,20) |
Clave InChI |
FTOAPNJTNXXDCX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NCC2=NC(=NN2)C3=NC=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B11845717.png)
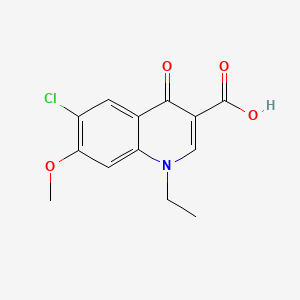
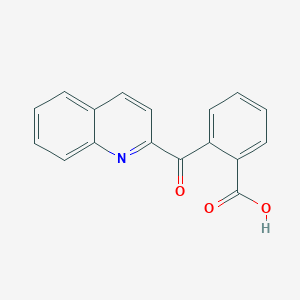
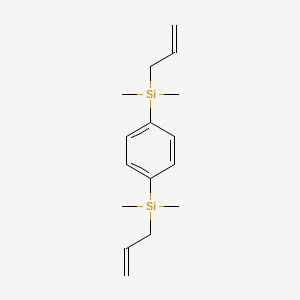

![Ethyl 1-cyano-2-methylpyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B11845745.png)
![6-[(4-chlorophenyl)methoxy]-7H-purin-2-amine](/img/structure/B11845747.png)

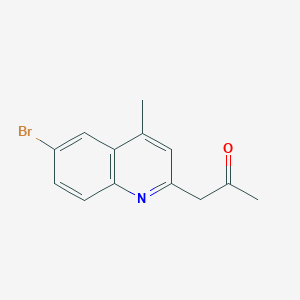
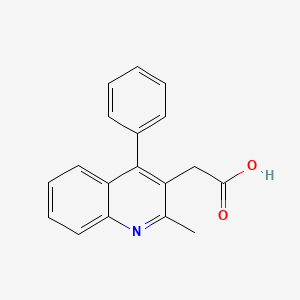
![7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11845784.png)
